molecular formula C19H22N2O4S B6573577 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-phenoxyacetamide CAS No. 946337-13-9

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-phenoxyacetamide

Cat. No. B6573577
CAS RN: 946337-13-9
M. Wt: 374.5 g/mol
InChI Key: QIQFFYYMNWONIR-UHFFFAOYSA-N
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Description

The compound “N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-phenoxyacetamide” is a complex organic molecule. It contains a tetrahydroquinoline ring, which is a common structure in many biologically active compounds . The ethanesulfonyl group attached to the nitrogen atom of the tetrahydroquinoline ring could potentially make this compound a good leaving group in certain reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, an ethanesulfonyl group, and a phenoxyacetamide group. These functional groups could potentially influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents present. The ethanesulfonyl group could potentially make this compound a good leaving group in certain reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethanesulfonyl group could potentially increase the compound’s polarity .

Future Directions

The study of compounds with a tetrahydroquinoline structure is an active area of research due to their potential biological activity . Future research could explore the synthesis, properties, and potential applications of this specific compound.

properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-2-26(23,24)21-12-6-7-15-13-16(10-11-18(15)21)20-19(22)14-25-17-8-4-3-5-9-17/h3-5,8-11,13H,2,6-7,12,14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQFFYYMNWONIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-phenoxyacetamide

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